![molecular formula C21H20Cl2N2O4 B14508658 N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-87-1](/img/structure/B14508658.png)
N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamide groups connected via a methylene bridge to a bis(3-chloro-4,1-phenylene) core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 3-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate methylene-bridged bis(3-chloro-4,1-phenylene) compound, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the formation of the methylene bridge.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-1,3-Phenylene bismaleimide
- 4,4’-Methylenedianiline
Uniqueness
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific substitution pattern and the presence of acetamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
62715-87-1 |
|---|---|
Molecular Formula |
C21H20Cl2N2O4 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-acetyl-N-[3-chloro-4-[[2-chloro-4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(26)24(13(2)27)18-7-5-16(20(22)10-18)9-17-6-8-19(11-21(17)23)25(14(3)28)15(4)29/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
DLVQSOPNUDYLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C(=O)C)C(=O)C)Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


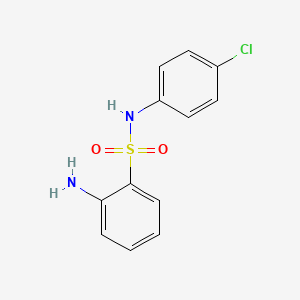
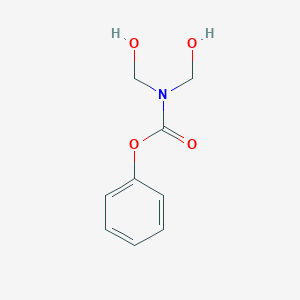

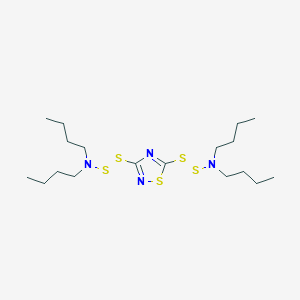

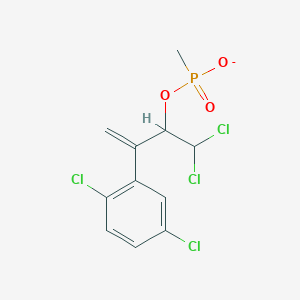

![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
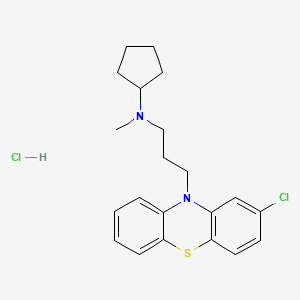
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)


